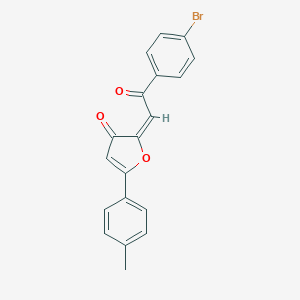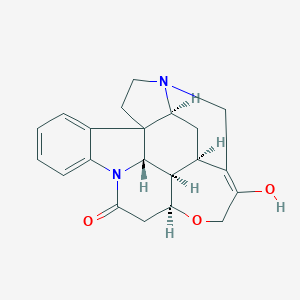
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(p-tolyl)furan-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(p-tolyl)furan-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a furanone ring substituted with bromophenyl and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(p-tolyl)furan-3(2H)-one typically involves the condensation of 4-bromobenzaldehyde with 4-methylacetophenone in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(p-tolyl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the replacement of the bromine atom with the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(p-tolyl)furan-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological
Eigenschaften
CAS-Nummer |
139292-29-8 |
|---|---|
Molekularformel |
C60H92N8O11 |
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
(2E)-2-[2-(4-bromophenyl)-2-oxoethylidene]-5-(4-methylphenyl)furan-3-one |
InChI |
InChI=1S/C19H13BrO3/c1-12-2-4-14(5-3-12)18-11-17(22)19(23-18)10-16(21)13-6-8-15(20)9-7-13/h2-11H,1H3/b19-10+ |
InChI-Schlüssel |
RWGQCWLSBQUBPK-VXLYETTFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)C3=CC=C(C=C3)Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
Synonyme |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanon e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)

![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

